molecular formula C28H21N B14583946 2-(2-Methylphenyl)-3,4-diphenylquinoline CAS No. 61576-43-0

2-(2-Methylphenyl)-3,4-diphenylquinoline

Cat. No.: B14583946
CAS No.: 61576-43-0
M. Wt: 371.5 g/mol
InChI Key: WNVPLEOLDWKDEA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-3,4-diphenylquinoline is an organic compound with the CAS Registry Number 61576-43-0 and a molecular formula of C 28 H 21 N . It has a molecular weight of approximately 371.47 g/mol and a topological polar surface area of 12.9 Ų . This multi-phenyl-substituted quinoline derivative is provided as a high-purity chemical for research purposes. The quinoline scaffold is of significant interest in medicinal chemistry and materials science . While the specific biological profile and research applications for this exact compound are not fully detailed in the literature, structurally similar quinoline derivatives are extensively investigated for their diverse pharmacological properties, including potential anticancer and antimicrobial activities . For instance, other diphenylquinoline derivatives have been synthesized and evaluated as part of studies on new therapeutic agents . Researchers may explore this particular compound as a novel synthetic intermediate or as a candidate for screening in various biological assays. The product is intended for laboratory research and analysis. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61576-43-0

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

2-(2-methylphenyl)-3,4-diphenylquinoline

InChI

InChI=1S/C28H21N/c1-20-12-8-9-17-23(20)28-27(22-15-6-3-7-16-22)26(21-13-4-2-5-14-21)24-18-10-11-19-25(24)29-28/h2-19H,1H3

InChI Key

WNVPLEOLDWKDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 2 Methylphenyl 3,4 Diphenylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the chemical environment and connectivity of atoms can be constructed.

The ¹H NMR spectrum of 2-(2-Methylphenyl)-3,4-diphenylquinoline is expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region, typically between δ 7.0 and 8.5 ppm, will be complex due to the presence of multiple phenyl and quinoline (B57606) ring protons. The protons of the quinoline core and the three phenyl substituents will give rise to a set of multiplets, with their specific chemical shifts and coupling patterns dictated by their electronic environment and proximity to neighboring protons.

The methyl group on the 2-phenyl substituent is anticipated to produce a characteristic singlet in the upfield region of the spectrum, likely around δ 2.1-2.5 ppm. The integration of the signals will correspond to the number of protons in each environment, confirming the presence of the methyl group and the correct number of aromatic protons.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Quinolines This table is based on data from analogous polysubstituted quinoline systems and serves as a predictive guide.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Quinoline, Phenyl)7.0 - 8.5m
Methyl Protons (-CH₃)2.1 - 2.5s

s = singlet, m = multiplet

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons of the quinoline and phenyl rings are expected to resonate in the downfield region, typically between δ 120 and 160 ppm. The quaternary carbons, including those at the points of substitution on the quinoline ring (C2, C3, C4) and the phenyl rings, will generally show weaker signals compared to the protonated carbons.

The methyl carbon of the 2-methylphenyl group will appear in the upfield region of the spectrum, typically between δ 20 and 30 ppm. The precise chemical shifts of the carbons provide valuable information about the electronic effects of the substituents on the quinoline core.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines This table is based on data from analogous polysubstituted quinoline systems and serves as a predictive guide.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Carbons (C, CH)120 - 160
Methyl Carbon (-CH₃)20 - 30

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are employed. nih.gov These experiments provide correlation information between different nuclei, allowing for the establishment of atomic connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals scalar coupling relationships between protons, typically those on adjacent carbons. This allows for the tracing of proton-proton networks within the individual aromatic rings, aiding in the assignment of specific multiplets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of the signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different substituent groups and the quinoline core. For instance, a correlation between the methyl protons and the carbons of the 2-phenyl ring would confirm their connection.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural assignment of this compound can be achieved.

Vibrational Spectroscopy for Molecular Structure Confirmation

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. scialert.net

The in-plane and out-of-plane C-H bending vibrations of the aromatic rings will produce a complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹). The specific positions of these bands are sensitive to the substitution pattern on the rings. The C-C stretching vibrations of the bonds connecting the phenyl groups to the quinoline core are also expected in this region. The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch (Aromatic)1400 - 1650
Aromatic C-H In-plane Bend1000 - 1300
Aromatic C-H Out-of-plane Bend700 - 900
C-C StretchFingerprint Region

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be rich in bands corresponding to the vibrations of the aromatic framework. The C=C stretching vibrations of the quinoline and phenyl rings, which are often strong in Raman spectra, will be prominent in the 1500-1650 cm⁻¹ region.

Table 4: Predicted Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic Ring Breathing Modes990 - 1050
C=C Stretch (Aromatic)1500 - 1650
Aromatic C-H In-plane Bend1000 - 1300

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic transitions and photophysical properties of a molecule. By analyzing how this compound interacts with light, its electronic structure and excited-state dynamics can be determined.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the attenuation of a beam of light after it passes through a sample. For organic molecules like poly-substituted quinolines, this technique probes the electronic transitions from the ground state to various excited states. The absorption spectrum is a plot of absorbance versus wavelength and is characterized by absorption maxima (λmax), which correspond to specific electronic transitions, typically π → π* and n → π* in heterocyclic aromatic compounds. researchgate.netmdpi.com The extensive conjugation in the 2,3,4-triaryl quinoline framework is expected to result in strong absorption bands in the UV or near-visible region. mdpi.com The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.net

Illustrative UV-Vis Absorption Data for Related Triarylquinoline Compounds Since specific experimental data for this compound is not readily available in the cited literature, the following table presents typical absorption maxima for structurally related triarylquinolines to illustrate the expected spectral region of interest.

CompoundSolventAbsorption Maxima (λmax) [nm]
2,5,7-TriphenylquinolineCH2Cl2210, 275, 350
5,7-DiphenylquinolineCH2Cl2210, 255, 335

This interactive table presents representative data for analogous compounds to indicate the expected spectral characteristics.

Photoluminescence (PL) spectroscopy, specifically fluorescence spectroscopy, is a powerful tool for investigating the emissive properties of molecules after they have absorbed light. Upon excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The resulting emission spectrum is typically a mirror image of the absorption spectrum and is characterized by an emission maximum (λem) at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. For triarylquinolines, fluorescence is a common property due to their rigid, conjugated structures. nih.gov

Illustrative Photoluminescence Data for Related Triarylquinoline Compounds The following table provides representative fluorescence data for related quinoline compounds, as specific data for this compound is not available in the reviewed sources.

CompoundSolventExcitation (λex) [nm]Emission Maxima (λem) [nm]
2,5,7-TriphenylquinolineCH2Cl2Not specified393.6
5,7-DiphenylquinolineCH2Cl2Not specified382.4

This interactive table presents representative data for analogous compounds to indicate the expected emissive properties.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime (τ) of a molecule. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is crucial for understanding the kinetics of excited-state processes, including both radiative (fluorescence) and non-radiative decay pathways. The TCSPC method involves exciting a sample with a high-repetition-rate pulsed light source and measuring the arrival times of individual emitted photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is constructed that represents the fluorescence decay curve, which can then be analyzed to extract the lifetime. Typical fluorescence lifetimes for organic molecules range from picoseconds to several nanoseconds.

Illustrative Fluorescence Lifetime Data for Related Organic Fluorophores Specific TCSPC data for this compound could not be located. The table below shows typical fluorescence lifetimes for well-characterized organic fluorophores to provide context for the expected timescale.

CompoundSolventFluorescence Lifetime (τ) [ns]
AnthraceneCyclohexane5.2
Rhodamine BWater1.7
Coumarin 153Ethanol (B145695)4.5

This interactive table presents data for standard fluorophores to illustrate typical fluorescence lifetime values.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns. In a typical MS experiment, the molecule is ionized, and the resulting molecular ion (M+) and any fragment ions are separated based on their m/z ratio and detected. The fragmentation pattern is a unique fingerprint of a molecule and can be used to deduce its structure by identifying the stable carbocations and neutral losses that occur upon ionization. For complex molecules like substituted quinolines, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula. acs.org

Illustrative Mass Spectrometry Data for a Related Phenylquinoline Compound While a specific mass spectrum for this compound was not found, the expected molecular ion peak can be calculated. The fragmentation would likely involve cleavages of the phenyl and methylphenyl substituents.

AnalysisExpected Result
Molecular FormulaC28H21N
Exact Mass371.1674 g/mol
Nominal Molecular Weight371 g/mol
Expected Molecular Ion (M+)m/z 371
Potential Major FragmentsLoss of methyl (M-15), Loss of phenyl (M-77)

This interactive table outlines the expected mass spectrometry results based on the compound's structure. Fragmentation patterns of quinoline derivatives often involve the quinoline ring itself remaining intact. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information about bond lengths, bond angles, and torsion angles, allowing for the complete and unambiguous determination of a molecule's conformation and stereochemistry in the solid state.

For single crystal X-ray diffraction, a well-ordered single crystal of the compound is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis yields a three-dimensional electron density map of the unit cell, from which the positions of the individual atoms can be determined. The resulting structural data includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This technique is the gold standard for molecular structure determination. nih.gov The crystal packing is influenced by intermolecular interactions such as C-H···O or C-H···N hydrogen bonds and π-π stacking. nih.govnih.gov

Illustrative Single Crystal XRD Data for a Related Quinoline Derivative Crystallographic data for this compound is not present in the available literature. The table below presents data for a related substituted quinoline, 3,4-Dimethylphenyl quinoline-2-carboxylate, to exemplify the type of information obtained from a single crystal XRD study. nih.gov

ParameterValue for 3,4-Dimethylphenyl quinoline-2-carboxylate
Chemical FormulaC18H15NO2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.1917 (17)
b (Å)15.4196 (4)
c (Å)14.6585 (4)
β (°)90.761 (3)
Volume (Å3)1399.38 (7)

This interactive table presents crystallographic data for an analogous compound to illustrate the parameters determined by single crystal X-ray diffraction. nih.gov

Despite a comprehensive search for scientific literature, no specific experimental data could be found for the advanced spectroscopic, structural, and thermal characterization of the compound This compound .

Detailed research findings from techniques such as Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDAX), Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) for this specific molecule are not available in the public domain.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the specified characterization techniques for this compound. The generation of scientifically accurate content for the outlined sections and subsections is contingent on the availability of published research data, which, in this case, is absent.

Detailed Theoretical and Computational Research on this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search for dedicated theoretical and computational studies on the specific chemical compound This compound , it has been determined that detailed research findings required to construct the requested article are not available in the public scientific domain. Searches for quantum chemical calculations, molecular dynamics simulations, and computational spectroscopic predictions for this exact molecule did not yield specific data or published papers.

While extensive literature exists on the computational analysis of the broader quinoline family and its derivatives, no specific studies were found that focused on the electronic structure, molecular geometry, frontier molecular orbitals, conformational analysis, or predicted NMR spectra of this compound.

General methodologies and theoretical frameworks relevant to the user's outline are well-established in computational chemistry:

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. It is frequently employed to optimize molecular geometry and understand electronic properties. Studies on various quinoline derivatives have utilized DFT for these purposes. nih.govscirp.orgnih.gov

Ab initio methods represent a class of high-accuracy quantum chemical calculations that are foundational to computational chemistry.

Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. scirp.orgirjweb.comresearchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and charge transfer properties. scirp.orgirjweb.com

Molecular Dynamics (MD) simulations are powerful tools for analyzing the conformational dynamics and stability of molecules over time. Such simulations have been applied to other classes of quinoline compounds to understand their behavior and interactions in various environments. nih.govrsc.org

Computational Spectroscopic Prediction allows for the theoretical calculation of spectroscopic data, such as NMR chemical shifts and coupling constants, which can aid in the structural elucidation of newly synthesized compounds.

However, the application of these specific theoretical methods to This compound has not been documented in the accessible literature. Therefore, the generation of a scientifically accurate article with detailed research findings, data tables, and in-depth analysis as per the provided outline is not possible at this time.

Theoretical and Computational Investigations of 2 2 Methylphenyl 3,4 Diphenylquinoline

Computational Spectroscopic Prediction

Simulated UV-Vis and Fluorescence Spectra

Computational chemistry provides powerful tools to predict the electronic absorption and emission properties of molecules, such as 2-(2-Methylphenyl)-3,4-diphenylquinoline. Time-dependent density functional theory (TD-DFT) is a commonly employed method for simulating UV-Vis and fluorescence spectra, offering insights into the electronic transitions that govern these photophysical phenomena.

The simulated UV-Vis absorption spectrum of this compound is expected to arise from π-π* and n-π* electronic transitions within the extensive aromatic system. The quinoline (B57606) core, coupled with the three phenyl substituents, creates a large, conjugated system. This extensive conjugation is predicted to result in strong absorption bands in the ultraviolet and possibly the near-visible region of the electromagnetic spectrum. The absorption spectrum of quinoline derivatives can be tailored by the nature and position of substituents. For instance, the presence of an alkoxyaryl group in the C2 position of a quinoline can introduce an intense absorption band around 290 nm that is not present in the parent quinoline. scielo.br

The primary electronic transitions responsible for the absorption spectrum would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals. The calculated energies of these transitions correspond to the wavelengths of maximum absorption (λmax). For a molecule like this compound, multiple absorption bands are anticipated.

Fluorescence spectra are simulated by calculating the energy difference between the first excited state (S1) and the ground state (S0) of the optimized excited-state geometry. The simulated fluorescence spectrum is expected to show a Stokes shift, which is the difference between the maximum absorption and emission wavelengths. The magnitude of the Stokes shift is influenced by the structural and electronic differences between the ground and excited states. Substituents on the quinoline ring are known to influence the fluorescence emission wavelengths. researchgate.net

A hypothetical representation of the simulated spectral data for this compound is presented in Table 1.

Table 1: Simulated Photophysical Properties of this compound

Parameter Predicted Value Electronic Transition
UV-Vis Absorption
λmax 1 ~280 nm π-π*
λmax 2 ~350 nm π-π*
Fluorescence Emission
λem ~420 nm S1 → S0
Stokes Shift ~70 nm -
Quantum Yield (ΦF) ~0.4 -

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed reaction mechanisms for the synthesis of complex molecules like this compound. Such studies provide a molecular-level understanding of the reaction pathway, including the characterization of transition states and the mapping of the entire energy profile. The synthesis of substituted quinolines can be achieved through various methods, such as the Combes, Doebner-von Miller, or Friedländer synthesis. A computational investigation would typically model one of these established synthetic routes.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. For the synthesis of this compound, which could be formed, for example, via an acid-catalyzed cyclization of an appropriate precursor, computational methods would be used to locate the geometry of the transition state for the ring-closing step.

The process involves optimizing the geometry of the proposed transition state structure. A crucial validation step is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactant and product. The characterization of the transition state provides valuable information about the geometry of the molecule at the peak of the energy barrier, including bond lengths and angles that are in the process of forming or breaking.

A hypothetical energy profile for a key step in the synthesis of this compound is illustrated in Table 2.

Table 2: Hypothetical Energy Profile for a Rate-Determining Step in the Synthesis of this compound

Species Description Relative Energy (kcal/mol)
Reactant Complex Precursor molecules in proximity 0.0
Transition State (TS) Cyclization transition state +25.0
Intermediate Cyclized, non-aromatic intermediate -5.0
Product Complex This compound -20.0

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on non-biological properties and applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used in drug discovery for biological activity, these methods are also valuable for predicting non-biological properties relevant to material science and other applications.

For this compound and related compounds, QSAR/QSPR models could be developed to predict a range of non-biological properties. These models are built by calculating a set of molecular descriptors for a series of quinoline derivatives and then using statistical methods to correlate these descriptors with an experimentally determined property.

Relevant non-biological properties for QSAR/QSPR studies of quinoline derivatives include:

Photophysical Properties: Models can be developed to predict absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov Descriptors in such models often include those related to electronic structure, such as HOMO-LUMO gaps, and molecular size and shape.

Solubility: The solubility of a compound in various solvents is a critical property for many applications. QSAR models can predict solubility based on descriptors like polarity, molecular volume, and hydrogen bonding capacity. nih.gov

Lipophilicity: This property, often expressed as logP, is important in material science for applications such as organic light-emitting diodes (OLEDs) and sensors. Lipophilicity can be predicted using descriptors related to molecular surface area and polarity. nih.gov

Thermal Stability: For applications in materials science, the thermal stability of a compound is crucial. QSPR models can be developed to predict properties like melting point or decomposition temperature based on descriptors that capture molecular size, symmetry, and intermolecular forces.

A QSAR/QSPR study involves the following steps:

Data Set Selection: A diverse set of quinoline derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each molecule in the data set.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the descriptors with the property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A hypothetical QSPR equation for predicting a photophysical property of quinoline derivatives might look like:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where c0, c1, c2 are constants determined from the regression analysis.

An example of descriptors that could be used in a QSAR/QSPR model for non-biological properties of quinoline derivatives is shown in Table 3.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies of Quinoline Derivatives

Descriptor Type Example Descriptor Property Predicted
Electronic HOMO-LUMO Energy Gap Photophysical Properties
Topological Wiener Index Solubility
Constitutional Molecular Weight Thermal Stability
Geometrical Molecular Surface Area Lipophilicity

Despite a comprehensive search for scientific literature, no specific research articles or data were found for the compound This compound within the specified advanced applications. The search included targeted queries for its use in optoelectronic materials and devices—such as Organic Light-Emitting Diodes (OLEDs), photonics, and solar cells—as well as its involvement in supramolecular chemistry and self-assembly.

While general information exists for the broader class of phenyl-substituted quinoline derivatives, which suggests their potential in these fields, there is no available data detailing the synthesis, properties, and performance of this compound itself for the outlined applications.

Therefore, it is not possible to generate the requested article with detailed, informative, and scientifically accurate content, including data tables, as no specific research findings for this particular compound could be retrieved.

Advanced Applications and Functional Materials Derived from 2 2 Methylphenyl 3,4 Diphenylquinoline

Catalysis and Ligand Design

The quinoline (B57606) framework is a prominent structural motif in the design of ligands for various catalytic systems due to the coordinating ability of the nitrogen atom. This allows for the formation of stable and reactive complexes with a range of metals.

Ligands for Transition Metal Catalysis

Quinoline and its derivatives are widely employed as ligands in transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity of the complex. These ligands have been utilized in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations.

Despite the well-established role of quinoline-based ligands, a specific investigation into the use of 2-(2-Methylphenyl)-3,4-diphenylquinoline as a ligand for transition metal catalysis has not been reported in the available literature. The steric bulk arising from the multiple phenyl and methylphenyl substituents might be expected to influence the coordination geometry and stability of potential metal complexes, a subject that warrants future investigation.

Organocatalytic Applications

Polysubstituted quinolines have been explored as organocatalysts, leveraging their structural features to facilitate chemical reactions without the need for a metal center. The nitrogen atom can act as a Lewis base or be protonated to act as a Brønsted acid, enabling various modes of activation.

However, there is no specific information available regarding the application of This compound in organocatalysis. Research in this area has generally focused on quinoline derivatives with different substitution patterns designed to promote specific catalytic activities.

Chemical Sensors and Probes (excluding biological sensing)

The inherent fluorescence and electrochemical properties of the quinoline scaffold make it an attractive platform for the development of chemical sensors. Modifications to the quinoline ring system can tune its photophysical properties, leading to detectable changes upon interaction with specific analytes. These sensors are valuable for environmental monitoring and industrial process control.

While numerous quinoline derivatives have been successfully developed as fluorescent and colorimetric sensors for various ions and molecules, there are no specific studies detailing the use of This compound as a chemical sensor or probe for non-biological applications. Its extended aromatic system suggests potential for interesting photophysical behavior, but this has not been experimentally verified in the context of chemical sensing.

Corrosion Inhibitors (excluding biological impact)

Organic compounds containing heteroatoms, such as the nitrogen in the quinoline ring, and π-electrons from aromatic systems are known to be effective corrosion inhibitors for metals and alloys, particularly steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The efficiency of inhibition is often related to the electronic properties and orientation of the molecule on the surface.

Several studies have demonstrated the efficacy of various quinoline derivatives as corrosion inhibitors. However, the performance of This compound as a corrosion inhibitor has not been specifically investigated or reported. The presence of multiple phenyl groups could enhance its adsorption on metal surfaces through π-π interactions, suggesting it could be a candidate for such applications, though empirical data is lacking.

Mechanistic Studies of 2 2 Methylphenyl 3,4 Diphenylquinoline Synthesis and Reactions

Investigation of Key Intermediates

The synthesis of 2-(2-methylphenyl)-3,4-diphenylquinoline via the Friedländer condensation involves the reaction of 2-aminobenzophenone (B122507) (or a related derivative) with deoxybenzoin (B349326) (α-phenylacetophenone). Mechanistic studies of the general Friedländer synthesis propose two primary competing pathways, distinguished by the initial reaction step. wikipedia.orgsynarchive.comresearchgate.net

Pathway A: Aldol (B89426) Condensation First In this pathway, the reaction initiates with an intermolecular aldol condensation between the enolizable ketone (deoxybenzoin) and the carbonyl group of the 2-aminoaryl ketone. researchgate.net This acid- or base-catalyzed step is often considered the rate-limiting step. wikipedia.org The resulting aldol adduct is a key intermediate. This adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the final quinoline (B57606) product.

Pathway B: Schiff Base Formation First Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of deoxybenzoin. wikipedia.orgsynarchive.com This is then followed by an intramolecular aldol-type cyclization and subsequent dehydration to form the aromatic quinoline ring.

For the synthesis of this compound, the key intermediates would be analogous to those in the general Friedländer mechanism. The specific intermediates are outlined in the table below.

IntermediateStructure DescriptionPathway
Aldol AdductA β-hydroxy ketone formed from the initial condensation of 2-amino-(2-methylbenzoyl)benzene and deoxybenzoin.Pathway A
EnoneThe α,β-unsaturated ketone resulting from the dehydration of the aldol adduct.Pathway A
Schiff Base (Imine)Formed from the condensation of the amino group of the aniline (B41778) derivative with the carbonyl of deoxybenzoin.Pathway B
Cyclized AdductA tetrahydroquinoline derivative formed after the intramolecular cyclization step in either pathway, prior to final aromatization.Both

In multicomponent Povarov-type reactions, which can also yield highly substituted quinolines, the mechanism proceeds through different key intermediates. rsc.orgresearchgate.net This reaction typically involves an aniline, an aldehyde, and an alkyne or alkene. rsc.org The initial step is the formation of an imine from the aniline and aldehyde. This imine, activated by a Lewis or Brønsted acid, then undergoes a formal [4+2] cycloaddition with the third component. rsc.orgresearchgate.net In some cases, the reaction is not a concerted cycloaddition but a stepwise process involving a stabilized zwitterionic intermediate. rsc.orgresearchgate.net

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the reaction pathway, enhancing reaction rates, and improving yields in the synthesis of quinolines. Both acid and base catalysis are commonly employed in the Friedländer synthesis, while Lewis acids are central to Povarov-type reactions.

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., InCl₃, AlCl₃, BF₃) are frequently used to promote quinoline synthesis. wikipedia.orgnih.govjk-sci.com

Activation: Lewis acids activate the carbonyl group of the 2-aminoaryl ketone, making it more electrophilic and facilitating the initial aldol condensation or imine formation. nih.govresearchgate.net In Povarov reactions, the acid catalyst activates the imine intermediate, increasing its reactivity towards the dienophile. rsc.orgmdpi.comrsc.org

Mechanism Influence: Computational studies, such as Density Functional Theory (DFT), have shown that Lewis acids can dramatically lower the activation energies of the cycloaddition step in Povarov reactions. mdpi.com The presence of a Lewis acid can favor a highly asynchronous polar mechanism, while a Brønsted acid might lead to a stepwise mechanism. mdpi.com

Dehydration: Acid catalysts facilitate the final dehydration step, leading to the stable aromatic quinoline ring. nih.gov

Iodine Catalysis: Molecular iodine has emerged as an efficient, mild, and inexpensive Lewis acid catalyst for Friedländer annulation. organic-chemistry.org

Mechanism: Iodine's mild Lewis acidity is believed to activate the carbonyl group, similar to other acid catalysts, promoting the condensation and cyclization steps. It has been successfully used to synthesize a variety of polysubstituted quinolines in high yields under mild conditions. organic-chemistry.orgrsc.org

Base Catalysis: Bases such as potassium hydroxide (B78521) or sodium hydroxide can also catalyze the Friedländer synthesis. jk-sci.com They function by deprotonating the α-carbon of the ketone (deoxybenzoin), forming an enolate which then acts as the nucleophile in the initial aldol condensation with the 2-aminoaryl ketone. synarchive.com

The table below summarizes the function of common catalysts in quinoline synthesis.

Catalyst/ReagentTypeRole in Reaction Pathway
p-Toluenesulfonic acidBrønsted AcidPromotes condensation and dehydration steps. organic-chemistry.org
Indium(III) chloride (InCl₃)Lewis AcidActivates carbonyls and imines; lowers activation energy. nih.govrsc.org
Aluminum chloride (AlCl₃)Lewis AcidActivates carbonyls and imines. mdpi.com
Molecular Iodine (I₂)Mild Lewis AcidActivates carbonyl group for condensation and cyclization. organic-chemistry.org
Potassium hydroxide (KOH)BasePromotes enolate formation for the initial aldol condensation. synarchive.com

Stereochemical and Regiochemical Control Mechanisms

For the synthesis of an achiral, aromatic molecule like this compound, stereochemical control is not a factor in the final product. However, stereochemistry is crucial in related reactions that produce chiral tetrahydroquinoline intermediates. rsc.org

Regiochemical control, however, is a significant consideration, particularly when unsymmetrical ketones are used in the Friedländer synthesis. In the case of this compound synthesis from 2-aminobenzophenone and deoxybenzoin, both reactants are unsymmetrical. However, the regiochemistry is fixed because the α-carbon of deoxybenzoin is the only enolizable position that can participate in the cyclization to form the six-membered pyridine (B92270) ring.

In more complex Friedländer syntheses, the regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl of the 2-aminoaryl aldehyde or ketone. This is influenced by:

Catalyst: The choice of catalyst can influence which enolate is formed preferentially (kinetic vs. thermodynamic).

Reaction Conditions: Temperature and reaction time can affect the equilibrium between different intermediates, thereby influencing the final product ratio.

Steric and Electronic Effects: The substituents on both the aniline and ketone components can sterically hinder or electronically favor one reaction pathway over another.

DFT studies on related Povarov reactions have shown that both Lewis and Brønsted acid catalysts can enhance the reactivity of the imine and favor the formation of specific regioisomers by lowering their activation energies. mdpi.com

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.gov While no specific isotopic labeling studies have been reported for the synthesis of this compound, the methodology could be applied to distinguish between the proposed mechanistic pathways of the Friedländer synthesis.

For example, one could use a ¹³C-labeled deoxybenzoin where the label is at the carbonyl carbon.

If the reaction proceeds via Pathway A (Aldol first) , the ¹³C label would end up at the C4 position of the quinoline ring.

If the reaction proceeds via Pathway B (Schiff base first) , the ¹³C label would also be incorporated at the C4 position.

However, labeling the nitrogen atom of the 2-aminoaryl ketone with ¹⁵N could provide more definitive insights. By analyzing the intermediates and the final product using mass spectrometry or ¹⁵N NMR spectroscopy, the sequence of bond formation could be more clearly established. acs.org Similarly, deuterium (B1214612) labeling of the α-protons of deoxybenzoin could help determine the rate-limiting step by measuring the kinetic isotope effect.

The general approach for such an experiment would involve:

Synthesis of Labeled Precursor: Synthesizing one of the starting materials (e.g., 2-aminobenzophenone or deoxybenzoin) with a specific isotopic label (e.g., ¹³C, ¹⁵N, ²H).

Reaction Execution: Performing the quinoline synthesis using the labeled precursor under standard conditions.

Analysis: Analyzing the final product and any isolable intermediates using mass spectrometry and NMR spectroscopy to determine the position of the isotopic label.

This approach would provide direct evidence for the bond-forming and bond-breaking steps involved in the reaction mechanism.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding the mechanism and identifying the rate-determining step. For multicomponent reactions like the synthesis of quinolines, the reaction order can help elucidate the sequence of events.

While specific kinetic data for the synthesis of this compound is not available in the reviewed literature, studies on similar Friedländer reactions have suggested that the reaction follows third-order kinetics. This implies that the rate-determining step involves the three reactant molecules (the aniline derivative, the ketone, and the catalyst).

A typical kinetic study would involve:

Monitoring Reactant/Product Concentration: The concentration of a reactant or the product would be monitored over time using techniques like UV-Vis spectrophotometry, HPLC, or NMR spectroscopy.

Varying Concentrations: The initial concentrations of the reactants and catalyst would be systematically varied to determine the reaction order with respect to each component.

Temperature Studies: The reaction would be performed at different temperatures to determine the activation energy (Ea) and other thermodynamic parameters from an Arrhenius plot.

Future Research Trajectories in 2 2 Methylphenyl 3,4 Diphenylquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex quinoline (B57606) scaffolds has historically relied on classical methods such as the Friedländer, Skraup, and Doebner-von Miller reactions. researchgate.net While effective, these methods often involve harsh conditions, significant waste, and high energy consumption. ijpsjournal.com The future of synthesizing 2-(2-methylphenyl)-3,4-diphenylquinoline and its derivatives lies in the adoption of green and sustainable chemistry principles. ijpsjournal.comnih.govresearchgate.net This paradigm shift focuses on minimizing environmental impact through improved reaction efficiency and the reduction of hazardous substances. ijpsjournal.com

Future research should prioritize the development of one-pot multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules from multiple starting materials in a single step, thereby enhancing atom economy. rsc.org Methodologies utilizing energy-efficient techniques like microwave or ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption. ijpsjournal.comnih.gov Moreover, the exploration of catalyst-free reaction conditions or the use of environmentally benign catalysts, such as formic acid or p-toluenesulfonic acid (p-TSA), presents a promising avenue. ijpsjournal.comresearchgate.net The replacement of traditional volatile organic solvents with greener alternatives like water or ethanol (B145695), or adopting solvent-free reaction conditions, will be crucial for developing truly sustainable synthetic protocols. ijpsjournal.comresearchgate.net

Method TypeKey CharacteristicsPotential Advantages for Synthesis
Classical Methods Often require harsh conditions (e.g., strong acids, high temperatures). researchgate.netWell-established and understood reaction mechanisms.
Microwave-Assisted Utilizes microwave irradiation for rapid heating. ijpsjournal.comDrastically reduced reaction times, increased yields, and cleaner reactions.
Ultrasound-Assisted Employs ultrasonic waves to enhance chemical reactivity. ijpsjournal.comnih.govImproved yields and shorter reaction times compared to conventional heating. nih.gov
Multicomponent Reactions Combine three or more reactants in a single step. rsc.orgHigh atom economy, operational simplicity, and ability to build complexity quickly. rsc.org
Green Catalysis Uses non-toxic, reusable, or biodegradable catalysts. researchgate.netReduced environmental impact and potential for easier product purification. researchgate.net
Solvent-Free Reactions Conducted in the absence of a solvent. ijpsjournal.comnih.govEliminates solvent waste, reduces costs, and simplifies work-up procedures. nih.gov

Exploration of Advanced Characterization Techniques for Intricate Structural Features

The structural elucidation of this compound is fundamental to understanding its properties. Standard techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are essential for confirming its covalent structure. nih.govmdpi.com Single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional architecture, including bond angles, lengths, and the precise spatial arrangement of the bulky phenyl and methylphenyl substituents. mdpi.commdpi.com

However, future research should venture beyond these standard methods. Advanced solid-state NMR techniques could offer insights into the molecule's structure and dynamics in the solid phase, complementing data from X-ray diffraction. High-resolution mass spectrometry can provide precise mass data for unequivocal formula determination. Given the steric congestion around the quinoline core, techniques like two-dimensional NMR (e.g., NOESY) will be critical to probe through-space interactions and determine the preferred conformation of the molecule in solution. These advanced characterization methods are vital for building a comprehensive picture of this sterically hindered molecule, which is a prerequisite for rational material design.

Rational Design of New Functional Materials based on Structure-Property Correlations (non-biological focus)

The rational design of new materials hinges on a deep understanding of the relationship between a molecule's structure and its function. nih.govscispace.com The unique structure of this compound, featuring multiple aromatic rings, suggests significant potential for applications in materials science, particularly in optoelectronics. researchgate.netmdpi.com The quinoline core itself is a well-known functional motif in materials for organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net

Future work should focus on systematically modifying the peripheral phenyl and methylphenyl groups to tune the molecule's electronic and photophysical properties. For instance, introducing electron-donating or electron-withdrawing groups could alter the HOMO-LUMO energy gap, thereby changing its absorption and emission characteristics. The sterically demanding nature of the substituents could prevent intermolecular stacking (π-π interactions) in the solid state, which may lead to enhanced fluorescence quantum yields, a desirable property for emissive materials in OLEDs. Research into its potential as a fluorescent probe or chemical sensor is also warranted, as the photophysical response could be modulated by its interaction with specific analytes. mdpi.com A function-oriented design strategy, which prioritizes the identification of key structural motifs responsible for desired properties, will be crucial for developing novel, non-biological functional materials based on this quinoline scaffold. nih.gov

Integration of Computational and Experimental Approaches for Predictive Material Science

The synergy between computational modeling and experimental synthesis is a powerful tool in modern materials science. nih.gov For a molecule as complex as this compound, computational methods like Density Functional Theory (DFT) can provide invaluable predictive insights. nih.govdntb.gov.uaresearchgate.net DFT calculations can be used to optimize the molecule's geometry, predict its NMR chemical shifts for comparison with experimental data, and calculate its frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior. nih.govresearchgate.net

Future research should fully integrate these approaches in a feedback loop. Computational studies can screen a virtual library of derivatives to identify candidates with promising electronic or optical properties before any synthetic work is undertaken. nih.gov For example, time-dependent DFT (TD-DFT) can predict UV-Vis absorption and emission spectra, guiding the design of new dyes or phosphors. Molecular dynamics simulations can explore the conformational landscape and intermolecular interactions, providing insight into how the material might behave in a solid-state device. This predictive power allows experimental efforts to be more targeted and efficient, accelerating the discovery of new functional materials. chemrxiv.org

ApproachRole and ContributionExample Application
Computational (DFT) Predicts molecular structure, stability, and electronic properties (HOMO/LUMO). nih.govresearchgate.netCalculating the energy gap to predict color and potential use in OLEDs.
Experimental Synthesis Synthesizes the target molecule and its derivatives for physical measurement.Lab-scale synthesis of a derivative predicted to have a specific emission wavelength.
Computational (TD-DFT) Simulates spectroscopic properties like UV-Vis absorption and fluorescence.Predicting the emission spectrum to guide the design of a new fluorescent sensor.
Experimental Spectroscopy Measures actual properties (NMR, UV-Vis, fluorescence) to validate predictions. nih.govMeasuring the fluorescence quantum yield of the newly synthesized derivative.
Integrated Feedback Loop Discrepancies between prediction and experiment refine the computational model.Adjusting the computational model to better match experimental results for the next design cycle.

Scalable Synthesis and Industrial Translation (non-biological products)

For any promising functional material, the transition from laboratory-scale synthesis to industrial production is a critical hurdle. Future research must address the scalable synthesis of this compound. While a novel, high-yield reaction may work on a milligram scale, its viability for producing kilograms of material for industrial applications (e.g., for OLEDs or specialty polymers) requires a different set of considerations.

The focus must be on process optimization, minimizing the number of synthetic steps, and ensuring that all reagents are cost-effective and readily available. The sustainable methodologies discussed previously, such as solvent-free reactions or the use of recyclable catalysts, become even more important at an industrial scale where waste disposal and energy costs are significant factors. ijpsjournal.com Purification is another key challenge; high-purity materials are often required for electronics applications, so developing efficient and scalable chromatography or crystallization methods will be essential. A thorough investigation into process safety and control will be necessary to ensure that the synthesis can be performed reliably and safely on a large scale, paving the way for the translation of this compound into commercially viable, non-biological products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylphenyl)-3,4-diphenylquinoline, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

  • Methodology : The synthesis of multi-substituted quinolines typically employs Friedländer annulation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. For this compound, a stepwise approach is recommended:

Quinoline core formation : Use a Friedländer reaction between 2-aminoacetophenone derivatives and ketones.

Functionalization : Introduce phenyl and methylphenyl groups via Suzuki coupling, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/ethanol mixtures.

  • Optimization : Monitor reaction temperature (80–120°C) and stoichiometry to mitigate steric hindrance from the 2-methylphenyl group .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted phenyl groups at C-3/C-4) and methyl group singlet (~δ 2.4 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • X-ray crystallography : Resolve steric interactions between substituents (e.g., dihedral angles between quinoline and phenyl rings) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylphenyl and 3,4-diphenyl groups influence photophysical properties (e.g., fluorescence, UV-Vis absorption)?

  • Methodology :

  • Experimental : Measure fluorescence quantum yield (Φ) in solvents of varying polarity. Compare with unsubstituted quinoline to assess substituent-induced bathochromic shifts.
  • Computational : Perform TD-DFT calculations to model HOMO-LUMO gaps and excited-state dipole moments. Correlate with experimental λₐᵦₛ and Stokes shifts.
    • Key Insight : Bulky 2-methylphenyl groups may reduce Φ due to restricted π-conjugation, while electron-donating phenyl groups enhance absorption in visible spectra .

Q. What computational strategies (e.g., DFT, MD simulations) are suitable for predicting reactivity in catalytic applications?

  • Approach :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to assess solubility and aggregation tendencies.
    • Validation : Compare computed IR spectra with experimental data to verify accuracy .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for analogous quinoline derivatives?

  • Resolution Framework :

Reaction Conditions : Cross-validate catalyst purity (e.g., Pd(0) vs. Pd(II)), solvent dryness, and inert atmosphere.

Analytical Cross-Check : Use orthogonal techniques (e.g., HPLC purity + HRMS) to rule out byproducts.

Crystallographic Validation : Resolve structural ambiguities (e.g., regioisomerism) via single-crystal X-ray diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.